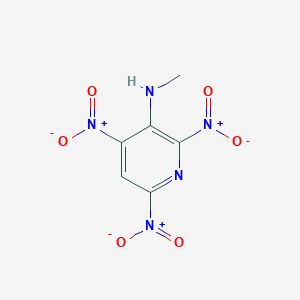
N-Methyl-2,4,6-trinitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2,4,6-trinitropyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with three nitro groups and an N-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the N-methylamine group. One common method involves the nitration of 2,4,6-trinitropyridine using a mixture of concentrated nitric acid and sulfuric acid. The resulting trinitropyridine is then reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to ensure safety and scalability. This method minimizes the accumulation of highly energetic and potentially explosive intermediates, allowing for safer large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-Methyl-2,4,6-triaminopyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-Methyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-Methyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the presence of a toluene ring instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Similar in having three nitro groups but differs in the presence of a phenol ring.
Uniqueness
N-Methyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of both the pyridine ring and the N-methylamine group, which confer distinct chemical properties and reactivity compared to other trinitro compounds.
Properties
CAS No. |
920502-83-6 |
|---|---|
Molecular Formula |
C6H5N5O6 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
N-methyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C6H5N5O6/c1-7-5-3(9(12)13)2-4(10(14)15)8-6(5)11(16)17/h2,7H,1H3 |
InChI Key |
WMQZXQJQIXAQIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















